molecular formula C9H7NO2 B12076793 1-Ethynyl-3-methyl-5-nitrobenzene

1-Ethynyl-3-methyl-5-nitrobenzene

Cat. No.: B12076793
M. Wt: 161.16 g/mol
InChI Key: QGPBZZQFHZPXDT-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methyl-5-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 5-position, a methyl group (-CH₃) at the 3-position, and an ethynyl group (-C≡CH) at the 1-position. This molecule combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, alongside the highly reactive ethynyl moiety.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-ethynyl-3-methyl-5-nitrobenzene

InChI

InChI=1S/C9H7NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h1,4-6H,2H3

InChI Key

QGPBZZQFHZPXDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as organolithium or Grignard reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-Ethynyl-3-methyl-5-aminobenzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: 1-Ethynyl-3-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Ethynyl-3-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Ethoxy-3-methyl-5-nitrobenzene

Key Structural Differences :

  • The ethoxy group (-OCH₂CH₃) replaces the ethynyl group at the 1-position.
  • Ethoxy is a weaker electron-donating group compared to the ethynyl group, which can act as both an electron-withdrawing and π-bond-rich substituent.

3-Methyl-5-nitrobenzene Derivatives

Substituent positioning significantly impacts electronic and steric effects:

  • Electron-Withdrawing vs. Donating Groups: The nitro group at the 5-position deactivates the ring, directing electrophilic substitution to meta/para positions relative to itself.

Other Nitroaromatic Ethynyl Compounds

  • 1-Ethynyl-4-nitrobenzene :
    • Lacks the methyl group, reducing steric hindrance. This may enhance reactivity in cross-coupling reactions but decrease thermal stability.
  • 1-Ethynyl-3-nitrobenzene :
    • The nitro group at the 3-position (instead of 5) alters regioselectivity in further functionalization.

Data Table: Comparative Properties of Selected Analogs

Compound Substituents (Positions) Key Reactivity Stability Notes
1-Ethynyl-3-methyl-5-nitro 1: -C≡CH, 3: -CH₃, 5: -NO₂ High reactivity (ethynyl); potential for click chemistry and coupling Likely sensitive to heat/oxidizers
1-Ethoxy-3-methyl-5-nitro 1: -OCH₂CH₃, 3: -CH₃, 5: -NO₂ Moderate reactivity (ethoxy); nucleophilic substitutions Discontinued commercially
3-Methyl-5-nitrobenzene 3: -CH₃, 5: -NO₂ Limited direct reactivity; used as intermediate in dye/pharma synthesis Stable under standard conditions

Research Findings and Gaps

  • Synthetic Challenges : Ethynyl groups often require stringent conditions (e.g., inert atmospheres, low temperatures) to prevent side reactions like polymerization.
  • Thermal Stability : Nitro groups can introduce explosive risks under high heat, particularly in combination with ethynyl moieties.

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